molecular formula C8H14O2 B6168671 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one CAS No. 284035-88-7

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one

Cat. No.: B6168671
CAS No.: 284035-88-7
M. Wt: 142.2
InChI Key:
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Description

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure. This compound features a cyclobutane ring with a hydroxyethyl group and two methyl groups attached, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of cyclobutanone with ethylene oxide in the presence of a base catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the hydroxyethyl group on the cyclobutanone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as K-La-MgO, can enhance the efficiency of the reaction by providing a reusable and environmentally friendly option .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-oxoethyl)-2,2-dimethylcyclobutan-1-one.

    Reduction: Formation of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: Lacks the hydroxyethyl and methyl groups, making it less reactive in certain chemical reactions.

    2,2-Dimethylcyclobutanone: Similar structure but without the hydroxyethyl group, affecting its solubility and reactivity.

    3-(2-hydroxyethyl)cyclobutanone: Similar but without the additional methyl groups, influencing its steric properties.

Uniqueness

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

284035-88-7

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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